CM304, chemically known as CM304, is a highly selective sigma-1 receptor (σ1R) antagonist. [, ] It is currently being investigated for its potential in treating various neurological diseases and as an adjunct therapy for pain management. [, ]
Related Compounds
SN56
Compound Description: SN56 is a structural analog of CM304, exhibiting high selectivity for sigma-1 receptors. It served as an internal standard in a study developing a method to quantify CM304 using liquid chromatography-tandem mass spectrometry. [] This method aimed to analyze CM304's pharmacokinetic properties in preclinical studies. [] SN56 has also shown promise as a potential radioligand for studying sigma-1 receptor binding. []
Relevance: SN56's structural similarity to CM304 makes it a useful tool in analytical chemistry for quantifying CM304 levels. [] Furthermore, its comparable binding affinity for sigma-1 receptors suggests it could be a valuable tool for investigating sigma-1 receptor function alongside CM304. []
(+)-Pentazocine
Compound Description: (+)-Pentazocine is a prototypical sigma-1 receptor agonist. [] Research indicates that (+)-pentazocine can potentiate the rewarding effects of cocaine, likely by modulating the dopamine transporter (DAT). [] This interaction appears to involve stabilizing an outward-facing DAT conformation, thereby increasing cocaine binding. [] Studies also suggest that (+)-pentazocine may influence the multimerization of sigma-1 receptors, shifting the balance toward monomeric forms. []
Relevance: (+)-Pentazocine serves as a pharmacological counterpoint to CM304. While CM304 acts as a sigma-1 antagonist, (+)-pentazocine agonizes these receptors, leading to contrasting effects on DAT conformation and potentially influencing cocaine self-administration. [] This difference highlights the importance of sigma-1 receptor antagonism as a potential therapeutic strategy for drug addiction.
PRE-084
Compound Description: PRE-084 is another sigma receptor agonist known to potentiate cocaine self-administration in rats, suggesting its influence on the dopaminergic system. [] Like (+)-pentazocine, PRE-084 can increase the binding capacity (Bmax) of [3H]WIN35428, a radioligand used to study DAT, in both rat striatal synaptosomes and transfected cells. [] This finding further supports its role in modulating DAT function.
Relevance: PRE-084, similar to (+)-pentazocine, acts as a sigma receptor agonist and contrasts with CM304's antagonist activity. [] Both agonists highlight the potential of targeting the sigma-1 receptor to modulate the rewarding effects of cocaine. []
DTG (1,3-di-o-tolylguanidine)
Compound Description: DTG is a sigma receptor agonist demonstrated to enhance the rewarding effects of cocaine, suggesting an interaction with the dopamine system. [] While the specific mechanisms of DTG's action require further investigation, its observed effects on cocaine reward highlight it as a relevant compound in studying sigma receptor modulation of dopaminergic pathways.
Relevance: DTG shares a similar pharmacological profile with (+)-pentazocine and PRE-084, acting as a sigma receptor agonist in contrast to CM304. [] These agonists, through their influence on cocaine self-administration, emphasize the potential therapeutic value of sigma-1 receptor antagonism.
CM398
Compound Description: CM398 is a selective sigma-2 receptor antagonist. [] In studies evaluating the analgesic effects of opioids and cannabinoids, CM398 did not demonstrate a significant impact on the potency of either morphine (an opioid) or CP 55,940 (a cannabinoid). [] This finding suggests that sigma-2 receptor antagonism may not play a significant role in modulating the analgesic properties of these drug classes.
Relevance: Comparing CM398's effects to those of CM304 helps delineate the roles of sigma receptor subtypes. While CM304, a sigma-1 antagonist, can potentiate the analgesic effects of opioids and cannabinoids, [, , ] CM398's lack of effect suggests that this property is specific to sigma-1 receptor antagonism. []
BD1063
Compound Description: BD1063 is another selective sigma-1 receptor antagonist. [, ] Similar to CM304, it did not substitute for the discriminative stimulus effects of THC in rats trained to discriminate THC from a vehicle. [] This finding suggests that sigma-1 receptor antagonism may not produce cannabinoid-like subjective effects. Additionally, like CM304, BD1063 appears to influence sigma-1 receptor multimerization by promoting the formation of multimeric complexes. []
Relevance: BD1063, as a sigma-1 antagonist, shares a similar pharmacological profile with CM304. [, ] Both antagonists highlight the importance of sigma-1 receptors in modulating the effects of cannabinoids and potentially other drugs. [, ] Their shared ability to promote sigma-1 receptor multimerization further emphasizes the complexity of sigma-1 receptor signaling and its potential as a therapeutic target. []
Rimonabant
Compound Description: Rimonabant is a selective cannabinoid CB1 receptor antagonist. [] It effectively reverses the antinociceptive effects of THC and shifts the dose-response curves of both THC and CP55940 to the right. [] This antagonism of CB1 receptors confirms its role in mediating the analgesic and discriminative stimulus effects of cannabinoids.
Relevance: Rimonabant's contrasting mechanism of action compared to CM304, targeting CB1 receptors instead of sigma-1 receptors, helps dissect the interplay between the endocannabinoid system and sigma-1 receptors in mediating pain relief. [] Rimonabant's efficacy in blocking cannabinoid effects further underscores the therapeutic potential of targeting the endocannabinoid system for pain management.
CP55,940
Compound Description: CP55,940 is a potent and selective cannabinoid CB1 receptor agonist. [, , ] It demonstrates analgesic effects in various pain models, although less potent than high efficacy μ-opioid receptor agonists like morphine and fentanyl. [] Additionally, CP55,940 fully substitutes for the discriminative stimulus effects of THC, confirming its interaction with the CB1 receptor. []
Relevance: CP55,940's interaction with CM304 reveals a potential for synergistic analgesic effects. [, , ] CM304 enhances CP55,940's analgesic properties without affecting its discriminative stimulus effects. [, , ] This finding suggests that combining sigma-1 antagonists like CM304 with cannabinoids like CP55,940 could offer a promising avenue for pain management with potentially fewer side effects.
THC (Δ9-tetrahydrocannabinol)
Compound Description: THC is the primary psychoactive component of cannabis and a partial agonist of both CB1 and CB2 receptors. [, ] It produces dose-dependent antinociceptive and hypothermic effects, although less effectively than μ-opioid receptor agonists. [, ] Similar to CP55,940, THC's effects are sensitive to antagonism by rimonabant, highlighting the involvement of CB1 receptors. []
Relevance: THC's interaction with CM304 demonstrates a potential for enhancing the analgesic effects of cannabinoids while potentially mitigating side effects. [, ] The ability of CM304 to enhance THC's analgesic potency without significantly impacting its discriminative stimulus effects suggests a possible strategy for developing safer and more effective pain therapies. [, ]
Relevance: Morphine's interaction with CM304 reveals a potential for enhancing opioid analgesia. [] Studies suggest that CM304 can potentiate the analgesic effects of morphine, although the extent of this potentiation may be less pronounced compared to its effects on cannabinoids. [, ] This finding suggests that sigma-1 receptor antagonism could be a viable strategy for improving the therapeutic window of opioids.
Relevance: Fentanyl's interaction with CM304 suggests that sigma-1 antagonism may not significantly impact the analgesic effects of highly potent μ-opioid receptor agonists. [] While CM304 potentiated the effects of the lower efficacy opioid agonist buprenorphine, it did not demonstrate a significant impact on fentanyl's analgesic properties. [] This finding suggests that the interaction between sigma-1 receptors and opioid analgesia may be dependent on the intrinsic efficacy of the opioid agonist.
Buprenorphine
Compound Description: Buprenorphine is a partial μ-opioid receptor agonist and a κ-opioid receptor antagonist. [] It is used clinically as an analgesic and for treating opioid dependence due to its ceiling effect on respiratory depression.
Relevance: Buprenorphine's interaction with CM304 provides further evidence for the potential of sigma-1 antagonism in enhancing the analgesic effects of certain opioids. [] Unlike its lack of significant effect on morphine and fentanyl, CM304 enhanced the analgesic properties of buprenorphine. [] This finding suggests that sigma-1 antagonism might be particularly beneficial when combined with lower efficacy μ-opioid receptor agonists like buprenorphine.
SR144528
Compound Description: SR144528 is a selective cannabinoid CB2 receptor antagonist. [] While it does not block the antinociceptive or discriminative stimulus effects of THC, its selectivity for CB2 receptors makes it a valuable tool in dissecting the specific contributions of CB1 and CB2 receptors in mediating the effects of cannabinoids.
Relevance: SR144528's contrasting profile to CM304 helps to clarify the specific role of sigma-1 receptors in modulating cannabinoid effects. [] Unlike SR144528, which targets CB2 receptors, CM304 specifically interacts with sigma-1 receptors to enhance cannabinoid analgesia. [] This distinction underscores the potential of targeting sigma-1 receptors as a complementary strategy to modulate cannabinoid effects for therapeutic benefit.
Naltrexone
Compound Description: Naltrexone is a long-acting opioid antagonist used primarily in the management of alcohol and opioid dependence. [] By blocking opioid receptors, naltrexone can prevent the euphoric and other subjective effects of opioids, making it an effective tool in relapse prevention.
Relevance: Naltrexone's distinct pharmacological profile compared to CM304 further highlights the specific role of sigma-1 receptors in modulating drug reward and potentially other behavioral effects. [] Unlike naltrexone, which acts as an opioid antagonist, CM304 does not substitute for the discriminative stimulus effects of THC, suggesting that it does not interact directly with opioid receptors to produce its behavioral effects. [] This difference underscores the complex interplay between sigma-1 receptors and other neurotransmitter systems, including the endocannabinoid and dopaminergic systems, in mediating drug reward and other behavioral effects.
Overview
3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride is a compound characterized by its complex structure and potential applications in pharmacology, particularly as a sigma receptor ligand. The compound is identified by the CAS number 1417742-48-3 and has a molecular formula of C18H26ClFN2OS, with a molecular weight of approximately 372.94 g/mol. It is notable for its high purity level of 95% and is utilized primarily in research settings.
Source and Classification
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. It has been explored for its potential as a sigma-1 receptor ligand, which plays a crucial role in various neurological processes. The synthesis and evaluation of this compound have been documented in several scientific studies, highlighting its relevance in medicinal chemistry and neuropharmacology .
Synthesis Analysis
Methods and Technical Details
The synthesis of 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. A common synthetic route includes:
Formation of Benzothiazole Ring: The initial step involves the condensation of an appropriate thioketone with an amine to form the benzothiazole scaffold.
Alkylation: The introduction of the azepan-1-yl group occurs through alkylation reactions, where azepane derivatives are reacted with intermediates derived from the benzothiazole.
Fluorination: The addition of the fluoropropyl group can be achieved through halogen exchange reactions or direct alkylation methods using fluorinated reagents.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing solubility and stability .
Chemical Reactions Analysis
Reactions and Technical Details
The compound exhibits potential reactivity typical of its functional groups:
Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions, making it suitable for further derivatization.
Acid-Base Reactions: The hydrochloride form indicates basic nitrogen functionality that can engage in acid-base equilibria.
Hydrolysis: The ketone group may undergo hydrolysis under certain conditions, leading to potential degradation products.
These reactions are significant for understanding the stability and reactivity profile of 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride in biological systems .
Mechanism of Action
Process and Data
The mechanism of action for 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride primarily involves its interaction with sigma receptors. Sigma receptors are implicated in various neurological functions, including modulation of neurotransmitter systems.
Research indicates that this compound binds selectively to sigma-1 receptors, which may influence cellular signaling pathways related to neuroprotection and neuroplasticity. The binding affinity has been reported with an inhibition constant (K_i) value indicating high potency .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties include:
Appearance: Typically presented as a white to off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water due to its hydrophobic nature.
Chemical properties include:
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The primary applications of 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride are found in pharmacological research:
Sigma Receptor Research: Used as a tool compound to study sigma receptor functions in neurological disorders.
Radioligand Development: Its derivatives have been explored for use as radioligands in positron emission tomography (PET), aiding in imaging studies related to brain function .
Drug Discovery: Investigated for potential therapeutic applications in treating conditions like depression, anxiety, and neurodegenerative diseases due to its receptor interactions.
This compound exemplifies a promising candidate for further exploration within medicinal chemistry and neuropharmacology domains .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Zuclomifene is a stilbenoid. A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue. Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal. Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) The cis or (Z)-isomer of clomiphene.
Clonidine (imino form) is a clonidine. It is a tautomer of a clonidine (amino form). Clonidine is an imidazole derivate that acts as an agonist of alpha-2 adrenoceptors. This activity is useful for the treatment of hypertension, severe pain, and ADHD. Clonidine was granted FDA approval on 3 September 1974. Clonidine is a Central alpha-2 Adrenergic Agonist. The mechanism of action of clonidine is as an Adrenergic alpha2-Agonist. Clonidine is a centrally active alpha-adrenergic agonist used predominantly as an antihypertensive agent, usually in combination with other agents. Despite wide scale use for many years, clonidine has not been linked definitively to either serum aminotransferase elevations or clinically apparent liver injury. Clonidine is an imidazoline derivate and centrally-acting alpha-adrenergic agonist, with antihypertensive activity. Clonidine binds to and stimulates central alpha-2 adrenergic receptors, thereby reducing the amount of norepinephrine (NE) release and thus decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate. In addition, clonidine binds to imidazoline receptor subtype 1 (I1), which may also contribute to a reduction in blood pressure. Clonidine, an imidazoline-derivative hypotensive agent is a centrally-acting α2-adrenergic agonist. It crosses the blood-brain barrier and acts in the hypothalamus to induce a decrease in blood pressure. It may also be administered as an epidural infusion as an adjunct treatment in the management of severe cancer pain that is not relieved by opiate analgesics alone. Clonidine may be used for differential diagnosis of pheochromocytoma in hypertensive patients. Other uses for clonidine include prophylaxis of vascular migraine headaches, treatment of severe dysmenorrhea, management of vasomotor symptoms associated with menopause, rapid detoxification in the management of opiate withdrawal, treatment of alcohol withdrawal used in conjunction with benzodiazepines, management of nicotine dependence, topical use to reduce intraocular pressure in the treatment of open-angle and secondary glaucoma and hemorrhagic glaucoma associated with hypertension, and in the treatment of attention-deficit hyperactivity disorder (ADHD). Clonidine also exhibits some peripheral activity. An imidazoline sympatholytic agent that stimulates ALPHA-2 ADRENERGIC RECEPTORS and central IMIDAZOLINE RECEPTORS. It is commonly used in the management of HYPERTENSION. See also: Clonidine Hydrochloride (has salt form).
Clonidine hydrochloride is a dichlorobenzene. Clonidine Hydrochloride is the hydrochloride salt form of clonidine, an imidazoline derivate and centrally-acting alpha-adrenergic agonist as well as antagonist with antihypertensive activity. Clonidine hydrochloride binds to and stimulates central alpha-2 adrenergic receptors, thereby decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow, leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate. An imidazoline sympatholytic agent that stimulates ALPHA-2 ADRENERGIC RECEPTORS and central IMIDAZOLINE RECEPTORS. It is commonly used in the management of HYPERTENSION. See also: Clonidine (has active moiety); Chlorthalidone; clonidine hydrochloride (component of).
Clonixin is a pyridinemonocarboxylic acid that is nicotinic acid substituted at position 2 by a (2-methyl-3-chlorophenyl)amino group. Used (as its lysine salt) for treatment of renal colic, muscular pain and moderately severe migraine attacks. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic, a platelet aggregation inhibitor, a vasodilator agent, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a lipoxygenase inhibitor. It is a pyridinemonocarboxylic acid, an aminopyridine and an organochlorine compound. It is functionally related to a nicotinic acid. It is a conjugate acid of a clonixin(1-). Clonixin is a non-steroidal anti-inflammatory drug. Anti-inflammatory analgesic.
4-chloro-N-(2,6-dimethyl-1-piperidinyl)-3-sulfamoylbenzamide is a sulfonamide. Clopamide is an oral diuretic agent with antihypertensive activity. Like thiazide diuretics, it has an aromatic sulfonamide base but with no double-ring structure. Clopamide is a piperidine and sulfamoylbenzamide-based diuretic with thiazide-like diuretic activity. Clopamide appears to work in a similar manner as the thiazide diuretics and has a similar potency as chlorothiazide and hydrochlorothiazide. A sulfamoylbenzamide piperidine. It is considered a thiazide-like diuretic.
Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations. Clomiphene Citrate can cause cancer and developmental toxicity according to state or federal government labeling requirements. The trans or (E)-isomer of clomiphene.
Clopidogrel sulfate is an organoammonium sulfate salt and an azaheterocycle sulfate salt. It has a role as a P2Y12 receptor antagonist, a platelet aggregation inhibitor and an anticoagulant. It contains a clopidogrel. A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION. See also: Clopidogrel Bisulfate (preferred); Clopidogrel (has active moiety).